molecular formula C14H18FNO4 B1333766 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid CAS No. 284493-59-0

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid

Cat. No.: B1333766
CAS No.: 284493-59-0
M. Wt: 283.29 g/mol
InChI Key: IQPQPXUDXQDVMK-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method is to start with 3-(3-fluorophenyl)propanoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amino group is coupled with other amino acids or peptide fragments.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Dichloromethane (DCM): Common solvent for the synthesis and reactions.

    Triethylamine (TEA): Base used in the initial Boc protection step.

Major Products Formed

    Free Amine: Formed after deprotection of the Boc group.

    Peptide Chains: When used in peptide synthesis, it forms longer peptide chains upon coupling with other amino acids.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity patterns compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of fluorinated peptides and pharmaceuticals.

Properties

IUPAC Name

3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPQPXUDXQDVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382425
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-59-0
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284493-59-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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